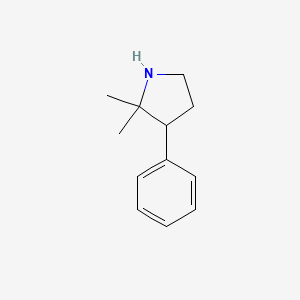

2,2-Dimethyl-3-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHHPJJEUYLYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Phenylpyrrolidine and Analogous Structures

Stereoselective and Asymmetric Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules like substituted pyrrolidines. Stereoselective and asymmetric strategies aim to produce a specific stereoisomer of a product, which is often crucial for its desired properties. These methods can be broadly categorized into several approaches, each offering unique advantages in constructing the pyrrolidine (B122466) core.

Chiral Catalyst-Mediated Cyclization Reactions

Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that influences the stereochemical outcome of a reaction. These catalysts, used in substoichiometric amounts, can induce high levels of enantioselectivity in the formation of the pyrrolidine ring.

Organocatalytic Approaches for Pyrrolidine Ring Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. bohrium.com In the context of pyrrolidine synthesis, chiral amines, such as those derived from proline, are frequently employed. nih.govnih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, guiding the subsequent cyclization to afford enantioenriched pyrrolidine products. nih.gov For instance, a "clip-cycle" strategy has been developed involving an alkene metathesis to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by a chiral phosphoric acid-catalyzed aza-Michael "cycle" reaction to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukcore.ac.uk

A notable example is the use of a Cinchona alkaloid-derived carbamate (B1207046) organocatalyst in the synthesis of highly functionalized pyrrolidines. This approach combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization, yielding products with up to three stereogenic centers in good yields and excellent diastereoselectivity. acs.org Another strategy involves the asymmetric Michael addition of ketones to nitroolefins, catalyzed by pyrrolidine-based chiral organocatalysts, to produce γ-nitrocarbonyl compounds which are precursors to substituted pyrrolidines. nih.gov Furthermore, organocatalytic activation of polycyclic aromatic compounds has been demonstrated for asymmetric Diels-Alder reactions, showcasing the versatility of this approach. dntb.gov.ua

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Chiral Phosphoric Acid | Aza-Michael Cyclization | High enantioselectivity in the formation of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.ukcore.ac.uk |

| Cinchona Alkaloid-Derived Carbamate | Aza-Henry/Aza-Michael Cascade | Synthesis of polysubstituted pyrrolidines with up to three stereocenters; high diastereo- and enantioselectivity. acs.org |

| Pyrrolidine-Based Diamine | Michael Addition | Efficient synthesis of γ-nitrocarbonyl compounds with excellent stereoselectivity. nih.gov |

| Proline-Related Organocatalysts | Various | Advances in the synthesis of novel chiral pyrrolidine-based organocatalysts have been extensively reviewed. nih.govmdpi.com |

Transition Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysts offer a complementary approach to organocatalysis for the asymmetric synthesis of pyrrolidines. researchgate.net These catalysts, often featuring chiral ligands, can facilitate a variety of cyclization reactions with high efficiency and stereocontrol. For example, palladium-catalyzed cyclization of certain substrates has been shown to produce substituted pyrrolidines. acs.org Iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams, followed by cycloaddition, provides a general route to structurally complex pyrrolidines. acs.org Similarly, iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyls offers divergent access to functionalized pyrrolidines and pyrrolines. acs.org

Gold catalysts have also been employed in the synthesis of pyrrolidine derivatives. A one-pot nitro-Mannich/hydroamination cascade using a combination of a base and a gold(I) catalyst affords substituted pyrrolidines with three stereocenters in high yields and good to excellent diastereoselectivities. rsc.org Furthermore, chiral gold(I) complexes have been developed for various cyclizations, including the synthesis of 2-arylindoles. researchgate.net Copper-catalyzed reactions are also prevalent. For instance, a diastereoselective copper-promoted intramolecular aminooxygenation of alkenes has been developed for the synthesis of disubstituted pyrrolidines. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Products |

|---|---|---|---|

| Palladium | Cyclization | Various | Substituted pyrrolidines acs.org |

| Iridium | Reductive Azomethine Ylide Generation/Cycloaddition | Tertiary amides, lactams | Structurally complex pyrrolidines acs.org |

| Iridium | Domino-Ring-Opening Cyclization | Vinyl aziridines, β-ketocarbonyls | Functionalized pyrrolidines and pyrrolines acs.org |

| Gold(I) | Nitro-Mannich/Hydroamination Cascade | Not specified | Substituted pyrrolidines rsc.org |

| Copper | Intramolecular Aminooxygenation | Alkenes | Disubstituted pyrrolidines nih.gov |

Diastereoselective Synthesis of Pyrrolidine Frameworks

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This can be achieved by utilizing substrate control, where the inherent stereochemistry of the starting material directs the formation of new stereocenters, or by reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.

Several methods have been developed for the diastereoselective synthesis of pyrrolidines. A Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters yields pyrrolidines with high diastereoselectivity, favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org Another approach involves the reduction of highly substituted pyrroles, which can be achieved with excellent diastereoselectivity to afford functionalized pyrrolidines with up to four new stereocenters. researchgate.net Gold-catalyzed N-alkenylation of isoxazolines followed by rearrangement provides a route to 2-amino-1-pyrrolines with control of relative stereochemistry. chemrxiv.org Furthermore, the stereoselective synthesis of (E,Z)-3,4-dialkylidene-N-phenylpyrrolidine-2,5-diones has been achieved from Morita-Baylis-Hillman carbonates. researchgate.net

A study on the copper-promoted intramolecular aminooxygenation of various alkene substrates demonstrated that α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines, while γ-substituted substrates favor the 2,3-trans pyrrolidine adducts. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution in Pyrrolidine Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. rsc.org This results in the enrichment of one enantiomer in the product and the other in the unreacted starting material. Dynamic kinetic resolution (DKR) is an advancement where the unreactive enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. rsc.org

Several applications of kinetic resolution in pyrrolidine synthesis have been reported. rsc.orgrsc.org For example, racemic pyrrolidine-2,5-diones have been resolved using chiral oxazaborolidine catalysts. rsc.org Coldham and co-workers developed a dynamic kinetic resolution of N-Boc pyrrolidine using a chiral diamine ligand. rsc.org Bäckvall and colleagues employed an enzyme in combination with a ruthenium catalyst for the dynamic kinetic resolution of a 3-hydroxy-pyrrolidine derivative. rsc.org A highly diastereo- and enantioselective synthesis of polysubstituted pyrrolidines has been achieved via an organocatalytic dynamic kinetic resolution cascade. acs.org Furthermore, the dynamic kinetic asymmetric synthesis of substituted pyrrolidines from racemic cyclopropanes and aldimines has been demonstrated. nih.govcapes.gov.br

| Method | Catalyst/Reagent | Substrate | Key Outcome |

|---|---|---|---|

| Kinetic Resolution | Chiral Oxazaborolidine | Racemic pyrrolidine-2,5-diones | Separation of enantiomers rsc.org |

| Dynamic Kinetic Resolution | Chiral Diamine Ligand | N-Boc pyrrolidine | Enantiomerically enriched 2-substituted pyrrolidines rsc.org |

| Dynamic Kinetic Resolution | Enzyme and Ruthenium Catalyst | 3-Hydroxy-pyrrolidine derivative | High yield and enantioselectivity rsc.org |

| Dynamic Kinetic Resolution | Organocatalyst | Racemic intermediates | Highly functionalized pyrrolidines with multiple stereocenters acs.org |

| Dynamic Kinetic Asymmetric Transformation | Not specified | Racemic donor-acceptor cyclopropanes and (E)-aldimines | Enantioselective preparation of 2,5-cis-disubstituted pyrrolidines nih.govcapes.gov.br |

Asymmetric Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Asymmetric cycloaddition reactions, particularly [3+2] cycloadditions, are powerful methods for the construction of five-membered rings like pyrrolidines. rsc.orgmetu.edu.trnih.govmdpi.com These reactions involve the combination of a three-atom component (such as an azomethine ylide) with a two-atom component (an alkene or alkyne). The use of chiral catalysts or auxiliaries can direct the stereochemical course of the cycloaddition to produce enantiomerically enriched pyrrolidines. rsc.org

A variety of catalytic systems have been developed for asymmetric [3+2] cycloadditions. A highly diastereo- and enantioselective [3+2] cycloaddition of 2,2′-diester aziridines with enol ethers has been established using a Dy(OTf)₃/N,N′-dioxide catalyst system. acs.org The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and activated olefins provides facile access to pyrrolidines, and the use of α-silylimines as azomethine ylide precursors allows for the synthesis of 5-unsubstituted pyrrolidines. thieme-connect.com A highly enantioselective cycloaddition was developed to form the pyrrolidine core of ABBV-3221 using a Cu(I) catalyst system. acs.org Silver catalysts have also been used in asymmetric double (1,3)-dipolar cycloaddition reactions to prepare enantioenriched pyrrolizidines. nih.gov Furthermore, a relay catalytic system involving silver acetate (B1210297) and a chiral pyrrolidinopyridine has been developed for the cycloisomerization/(2 + 3) cycloaddition of enynamides. nih.gov

Ring Construction and Functionalization Pathways

Modern synthetic strategies for constructing the pyrrolidine ring often rely on powerful intramolecular cyclization reactions. These methods provide a robust framework for creating the five-membered heterocyclic core from acyclic precursors.

Intramolecular reactions are highly effective for forming cyclic structures like pyrrolidines, with several key mechanistic pathways being prominent in contemporary organic synthesis. These pathways include metal-catalyzed alkene metathesis, transformations involving the opening of strained aziridine (B145994) rings, and nucleophilic additions.

Alkene metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool for the synthesis of cyclic compounds. In the context of pyrrolidine synthesis, RCM of diallylamine (B93489) derivatives can efficiently forge the five-membered ring. A notable advancement in this area is the "clip-cycle" strategy, which combines alkene metathesis with a subsequent cyclization step. nih.gov

This approach involves first "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate activator through an alkene metathesis reaction. The resulting activated alkene then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring. This method is effective for creating 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, which are valuable scaffolds in drug discovery. nih.gov

Table 1: Overview of the Asymmetric "Clip-Cycle" Strategy for Pyrrolidine Synthesis nih.gov

| Step | Description | Catalyst/Reagent | Key Feature |

| Activation ("Clip") | Cross-metathesis of a bis-homoallylic amine with a thioacrylate. | Grubbs or Hoveyda-Grubbs Catalyst | Forms a reactive Michael acceptor. |

| Cyclization ("Cycle") | Intramolecular aza-Michael addition. | Chiral Phosphoric Acid | Forms the pyrrolidine ring with high enantioselectivity. |

Aziridines, as strained three-membered heterocycles, are valuable precursors for the synthesis of other azaheterocycles. thieme-connect.comorganic-chemistry.org The high ring strain facilitates ring-opening reactions with a variety of nucleophiles. organic-chemistry.orgrsc.org This reactivity is harnessed to produce substituted pyrrolidines through a sequence of ring-opening followed by intramolecular cyclization.

The process typically involves the activation of the aziridine nitrogen, forming a reactive aziridinium (B1262131) ion. This ion is then susceptible to attack by a nucleophile. thieme-connect.comrsc.org The regioselectivity of the ring-opening—that is, whether the nucleophile attacks the C2 or C3 position of the aziridine—can be controlled by the nature of the substituents on the aziridine ring, the choice of electrophile for activation, and the nucleophile itself. thieme-connect.com For instance, the ring-opening of a 2-(3-ketoalkyl)aziridine with water as the nucleophile occurs at the C2 position, whereas a similar aziridine bearing a γ-silylated hydroxy group is attacked at the C3 position. thieme-connect.com Following the ring-opening, an appropriately positioned functional group within the resulting acyclic amine intermediate effects an intramolecular cyclization to yield the final pyrrolidine ring. thieme-connect.com Stereocontrolled aziridine ring-opening reactions have also been developed using chiral enolates, leading to gamma-aminoamides that can be converted to enantiopure pyrrolidin-2-ones. mappingignorance.org

The intramolecular aza-Michael addition is a fundamental and widely used reaction for the closure of the pyrrolidine ring. rsc.org This reaction involves the nucleophilic addition of an amine to a tethered α,β-unsaturated carbonyl compound or a related Michael acceptor, forming a crucial carbon-nitrogen bond that completes the five-membered ring. rsc.orgfigshare.com

This strategy has been employed in powerful cascade reactions to construct highly functionalized chiral pyrrolidines from simple starting materials. For example, a bifunctional squaramide catalyst can promote an asymmetric cascade reaction between a nitroalkene and a tosylaminomethyl enone. nih.gov The sequence begins with an aza-Michael addition of the amine to the nitroalkene, followed by a Michael addition of the resulting nitronate to the enone moiety, yielding trisubstituted pyrrolidines with excellent stereocontrol. nih.gov This method provides a direct route to complex pyrrolidine structures in good yields and with high diastereoselectivities and enantioselectivities. nih.gov

Table 2: Squaramide-Catalyzed Cascade Aza-Michael/Michael Addition for Chiral Pyrrolidine Synthesis nih.gov

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Bifunctional Squaramide | Tosylaminomethyl enone | Trans-β-nitrostyrene | Trisubstituted Pyrrolidine | Up to 99% | Up to 91:9 | Up to >99% |

The synthesis of the target 2,2-dimethyl-3-phenylpyrrolidine requires not only the formation of the heterocyclic ring but also the precise and stereocontrolled placement of the gem-dimethyl group at the C2 position and the phenyl group at the C3 position.

The stereocontrolled introduction of a phenyl substituent at the C3 position of a pyrrolidine ring is a key challenge that can be addressed using modern asymmetric synthesis. One of the most powerful methods for this purpose is the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a phenyl-containing dipolarophile, such as styrene (B11656). mappingignorance.org

In this approach, an azomethine ylide, often generated in situ from the condensation of an α-amino acid or ester with an aldehyde, undergoes a [3+2] cycloaddition reaction with an alkene. mappingignorance.orgfigshare.com When styrene is used as the alkene, a phenyl group is directly incorporated into the newly formed pyrrolidine ring. The use of chiral metal catalysts (e.g., based on Copper(I) or Silver(I)) or organocatalysts allows for high stereocontrol, dictating the relative and absolute stereochemistry of the multiple stereocenters that can be formed in the reaction. mappingignorance.org This method is atom-economical and can generate up to four contiguous stereocenters in a single step, providing an efficient pathway to highly enantiomerically enriched 4-aryl proline derivatives and other 3-phenyl-substituted pyrrolidine analogues. mappingignorance.org

The gem-dimethyl group at the C2 position can be sourced from a starting material like 2-aminoisobutyric acid, which upon condensation with an aldehyde, would generate an azomethine ylide poised to install the C2,2-dimethyl substitution pattern during the cycloaddition. nih.gov

Table 3: Features of Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Phenyl-Substituted Pyrrolidine Synthesis mappingignorance.org

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Key Reactants | Azomethine Ylide + Alkene (Dipolarophile) |

| Phenyl Source | Phenyl-substituted alkene (e.g., styrene) |

| Catalysis | Chiral Lewis acids (e.g., Cu(I), Ag(I) complexes) or organocatalysts |

| Key Advantage | High regio- and stereoselectivity, potential for creating four new stereocenters. |

| Applicability | Synthesis of enantiomerically enriched 4-aryl proline derivatives and related structures. |

Strategic Installation of Phenyl and Dimethyl Substituents

Approaches for Geminal Dimethyl Group Placement

The introduction of a geminal dimethyl group onto a pyrrolidine ring is a key synthetic hurdle. Several strategies can be envisioned, drawing from methodologies established for the synthesis of gem-disubstituted cyclic systems.

One potential approach involves the use of organometallic reagents. For instance, the reaction of a suitable N-protected pyrrolidinone precursor with an excess of a methylating agent, such as methylmagnesium bromide or methyllithium, could in principle lead to the formation of a tertiary alcohol, which could then be deoxygenated. However, controlling the reactivity to achieve the desired dimethylation without side reactions can be challenging.

A more controlled method could involve the alkylation of a suitable precursor. For example, a pyrrolidine derivative with an exocyclic methylene (B1212753) group at the C2 position could be subjected to a tandem conjugate addition of a methyl group followed by trapping of the resulting enolate with a second methylating agent. Alternatively, the α-alkylation of a 2-methylpyrrolidine (B1204830) derivative could be explored, although the introduction of the second methyl group at an already substituted carbon can be sterically hindered.

Another plausible strategy is the use of ring-closing metathesis (RCM) of a suitably designed acyclic precursor. This would involve the synthesis of a diene containing the gem-dimethyl and phenyl functionalities, which upon exposure to a ruthenium-based catalyst, would cyclize to form the desired pyrrolidine ring. The success of this approach hinges on the efficient synthesis of the acyclic precursor.

A summary of potential approaches for geminal dimethyl group placement is presented in the table below.

| Approach | Precursor | Reagents | Key Considerations |

| Organometallic Addition | N-protected 2-pyrrolidinone | MeMgBr, MeLi | Control of reactivity, potential for over-addition |

| Sequential Alkylation | 2-Methylene-pyrrolidine | MeCu, MeI | Stereocontrol, steric hindrance for the second alkylation |

| Ring-Closing Metathesis | Acyclic diene | Grubbs' catalyst | Synthesis of the acyclic precursor |

Derivatization of Pyrrolidine Precursors

An alternative and often more synthetically tractable approach to this compound and its analogs is the derivatization of readily available pyrrolidine precursors. This strategy allows for the late-stage introduction of the desired substituents, often with better control over stereochemistry.

One such approach begins with a chiral 2-phenylpyrrolidine (B85683) derivative. The synthesis of chiral 2-phenylpyrrolidines has been reported through various methods, including the condensation of methyl β-benzoylpropionate with a chiral amine followed by reduction. tandfonline.com Once the 2-phenylpyrrolidine core is established, the introduction of the geminal dimethyl group at the C2 position would be the next critical step. This could potentially be achieved through a sequence of oxidation to the corresponding imine, followed by the addition of two successive methyl groups using organometallic reagents.

Another strategy involves the derivatization of a 2,2-dimethylpyrrolidine (B1580570) precursor. The synthesis of such precursors can be accomplished through various routes, including the cyclization of amino alcohols or the reduction of substituted pyrroles. For example, 2,5-dimethylpyrrole can be synthesized from acetonylacetone and ammonium (B1175870) carbonate. orgsyn.org Subsequent selective reduction and functionalization could lead to a 2,2-dimethylpyrrolidine scaffold. The introduction of the phenyl group at the C3 position could then be accomplished through methods such as α-arylation of a suitable enolate or a transition metal-catalyzed cross-coupling reaction.

The table below summarizes key derivatization strategies for the synthesis of this compound.

| Precursor | Key Transformation | Reagents/Methods | Potential Challenges |

| Chiral 2-Phenylpyrrolidine | Introduction of gem-dimethyl group at C2 | Oxidation to imine, organometallic addition | Control of methylation, potential racemization |

| 2,2-Dimethylpyrrolidine | Introduction of phenyl group at C3 | α-Arylation, cross-coupling reactions | Regioselectivity, steric hindrance |

These derivatization approaches offer flexibility in the synthesis of a range of analogs of this compound by varying the nature of the starting precursor and the reagents used for derivatization.

Iii. Stereochemical and Conformational Analysis of 2,2 Dimethyl 3 Phenylpyrrolidine

Advanced Spectroscopic and Diffraction Techniques for Absolute Configuration Determination

Determining the precise three-dimensional structure, including the absolute configuration of the chiral center at C3, is fundamental. This is achieved using powerful analytical techniques capable of unambiguously resolving the spatial arrangement of atoms.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the determination of molecular structure and absolute stereochemistry. The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a chiral molecule like 2,2-dimethyl-3-phenylpyrrolidine, SCXRD analysis of a non-centrosymmetric crystal can establish the absolute configuration of the C3 stereocenter as either (R) or (S). This is typically achieved by analyzing anomalous dispersion effects, leading to the determination of the Flack parameter. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration. The analysis provides incontrovertible proof of the relative and absolute stereochemistry of the substituents on the pyrrolidine (B122466) ring. researchgate.net

The type of data obtained from a typical SCXRD experiment is summarized in the table below.

| Crystallographic Parameter | Description | Typical Information Yielded |

|---|---|---|

| Formula | Chemical formula of the compound in the crystal. | C₁₂H₁₇N |

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic). | Defines the geometry of the unit cell. |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁). | Provides detailed information on the symmetry elements present. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. | Defines the size and shape of the repeating unit in the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality of the structure refinement. |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. | A value near 0 confirms the correct enantiomer; a value near 1 indicates the inverted structure. |

While SCXRD is definitive, Nuclear Magnetic Resonance (NMR) spectroscopy is a more versatile tool for stereochemical analysis in solution. Advanced NMR experiments are crucial for differentiating between diastereomers and, with the aid of chiral auxiliaries, enantiomers.

1D and 2D NMR for Diastereomer Differentiation: For derivatives of this compound that may contain additional stereocenters, creating diastereomers, techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all proton and carbon signals. Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space correlations between protons. The presence or absence of specific NOE cross-peaks can be used to establish the relative stereochemistry (cis/trans) of the substituents.

Enantiomer Differentiation: Since enantiomers have identical NMR spectra under achiral conditions, differentiation requires creating a diastereomeric environment. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that interact with the enantiomers to form transient diastereomeric complexes, leading to separate, observable signals in the NMR spectrum. Chiral lanthanide shift reagents can also be employed to induce non-equivalent chemical shifts for the enantiomers.

| NMR Technique | Primary Application in Stereochemical Analysis |

|---|---|

| ¹H-¹H COSY | Identifies scalar-coupled protons, establishing the connectivity within the pyrrolidine ring and substituents. |

| NOESY/ROESY | Detects through-space proximity of nuclei, which is essential for determining the relative configuration of substituents (e.g., cis vs. trans). |

| HSQC/HMBC | Correlates proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms for full structural assignment. |

| NMR with Chiral Auxiliaries | Creates a diastereomeric environment to allow for the spectral differentiation and quantification of enantiomers. |

Conformational Landscapes and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. The dynamic equilibrium between these conformations is described by a process called pseudorotation.

The conformation of the pyrrolidine ring can be described by two main forms: the envelope (E) conformation, where four atoms are coplanar and the fifth is out of the plane, and the twist (T) conformation, where no four atoms are coplanar. These conformations can interconvert via a low-energy pathway.

Experimental Insights: Experimentally, information about the preferred conformation in solution is derived from the analysis of vicinal coupling constants (³J) in ¹H NMR spectra. The magnitude of these couplings is related to the dihedral angle between the protons via the Karplus equation, providing insight into the ring's pucker.

Computational Insights: Computational chemistry, particularly using Density Functional Theory (DFT), allows for the calculation of the potential energy surface of the pseudorotational pathway. These calculations can identify the lowest energy (most stable) conformations and the energy barriers between them. Studies on substituted pyrrolidines have shown that the pseudorotation can be described by a potential function that accounts for the energetic preferences of different conformations. rsc.org

| Conformation | Description | Identifying Feature |

|---|---|---|

| Envelope (E) | Four atoms of the ring are in a plane, with the fifth atom puckered out of the plane. Possesses Cₛ symmetry. | Named by the out-of-plane atom (e.g., ³E indicates C3 is out-of-plane). |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. Possesses C₂ symmetry. | Named by the two displaced atoms (e.g., ³T₂ indicates C3 is displaced up and C2 is displaced down). |

The substituents on the this compound ring have a profound impact on its conformational preferences and flexibility.

Influence of the Geminal Dimethyl Group: The gem-dimethyl group at the C2 position significantly restricts the conformational freedom of the pyrrolidine ring. This steric bulk can act as a "conformational lock," disfavoring certain puckered forms where one of the methyl groups would be forced into a sterically hindered axial-like position. This effect reduces the number of accessible low-energy conformations. pku.edu.cn The Thorpe-Ingold effect suggests that the gem-dimethyl group will also decrease the endocyclic C5-C2-C3 bond angle, further influencing the ring's pucker.

Influence of the Phenyl Substituent: The C3-phenyl group is sterically demanding. To minimize steric strain, it will strongly prefer to occupy a pseudo-equatorial position on the pyrrolidine ring. An axial orientation would lead to significant 1,3-diaxial interactions with other ring substituents. This preference for an equatorial position effectively biases the pseudorotational circuit, meaning the ring will spend most of its time in conformations that accommodate this preference. Studies on related substituted pyrrolidines show that substituents at the C3 and C4 positions have a greater influence on the equilibrium conformation than those at C2 or C5. rsc.org The combination of the C2-gem-dimethyl group and the C3-phenyl group likely results in a highly biased conformational equilibrium, favoring an envelope or twist conformation where the large phenyl group is in a pseudo-equatorial position.

Iv. Mechanistic Investigations of Reactions Involving the 2,2 Dimethyl 3 Phenylpyrrolidine Scaffold

Elucidation of Reaction Pathways and Intermediates in Pyrrolidine (B122466) Synthesis

The construction of the pyrrolidine ring, particularly with the specific substitution pattern of a gem-dimethyl group at the 2-position and a phenyl group at the 3-position, can be achieved through various synthetic strategies. Mechanistic studies, combining experimental evidence with computational modeling, have been crucial in understanding the underlying reaction pathways.

Intramolecular C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds presents a powerful method for pyrrolidine synthesis. nih.govnih.gov Mechanistic studies on related systems using N-fluoro amide substrates and tris(pyrazolyl)borate (Tp) copper catalysts suggest a pathway involving the oxidation of Cu(I) to a Cu(II) species. nih.gov Evidence points to the formation of a Cu(II)-F intermediate. nih.govresearchgate.net The reaction is believed to proceed through either a concerted aminocupration/protodemetalation pathway or a stepwise mechanism involving an organocopper intermediate. The gem-dimethyl group, as found in the 2,2-dimethyl-3-phenylpyrrolidine scaffold, can facilitate cyclization through the Thorpe-Ingold effect, which promotes the necessary conformation for ring closure. nih.gov

Aza-Michael Cyclization: The intramolecular aza-Michael reaction is another key strategy for constructing the pyrrolidine ring. In an asymmetric 'clip-cycle' synthesis of 2,2-disubstituted pyrrolidines, a Cbz-protected bis-homoallylic amine is cyclized onto a thioacrylate. whiterose.ac.uk DFT studies of this reaction support a mechanism where the aza-Michael cyclization is the rate-determining and stereochemistry-determining step. The carbamate (B1207046) nitrogen directly attacks the α,β-unsaturated thioester to form an aminoenol intermediate, which then tautomerizes to the final pyrrolidine product. whiterose.ac.uk

Radical Cyclization: Methods involving the cyclization of carbon-centered radicals are also employed. For instance, a 5-exo-dig cyclization can be initiated to form the five-membered pyrrolidine ring. In copper(II)-promoted intramolecular aminooxygenation of alkenes, mechanistic studies have identified a primary carbon radical intermediate, which can be trapped, confirming the radical nature of the pathway. nih.gov

Tandem Reactions: A proposed mechanism for a three-component tandem amination/cyanation/alkylation sequence to form α-cyanopyrrolidines highlights the importance of the initial cyclization. nih.gov For primary amines with a gem-dimethyl group, cyclization to an imine is rapid, which then readily reacts with trimethylsilyl (B98337) cyanide (TMS-CN). This pathway is favored over initial alkylation, explaining why primary amines lacking the gem-dimethyl substitution are unsuccessful in this reaction. nih.gov

Computational studies on related pyrrolidine syntheses have provided quantitative insights into reaction barriers. For example, in a one-pot synthesis of pyrrolidinedione derivatives, the final cyclization step was found to have a low energy barrier of 11.9 kJ mol⁻¹, whereas a preceding tautomerization step required a much higher activation energy of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net

Achieving high enantioselectivity in the synthesis of chiral pyrrolidines like the 3-phenyl substituted scaffold relies heavily on the intricate interactions between the substrate and the chiral catalyst.

Chiral Phosphoric Acid (CPA) Catalysis: In the asymmetric aza-Michael cyclization, BINOL-derived chiral phosphoric acids have proven effective. whiterose.ac.uk The catalyst is believed to activate the electrophile and organize the transition state through hydrogen bonding. DFT studies suggest the CPA protonates the thioester, and the resulting phosphate (B84403) anion stabilizes the developing positive charge on the nitrogen of the nucleophile. The steric bulk of the catalyst's substituents, such as the 3,3'-substituents on the BINOL backbone, plays a crucial role in shielding one face of the substrate, thereby directing the cyclization to produce a specific enantiomer. whiterose.ac.uknih.gov The enantiomeric ratio can be highly dependent on the catalyst structure, with more sterically demanding catalysts often providing higher selectivity. nih.gov

Copper-Ligand Complexes: In copper-catalyzed C-H amination, the nature of the ligand is paramount. nih.govnih.gov Using various substituted tris(pyrazolyl)borate (Tp) ligands, it was found that more electron-donating and sterically bulky ligands on the copper center generally lead to better catalyst performance. nih.govresearchgate.net DFT calculations have shown that alkyl substituents on the Tp ligand can facilitate the Cu(I) to Cu(II) oxidation step within the catalytic cycle, leading to higher conversions. nih.gov The interaction between the ligand, the copper center, and the N-halo amide substrate dictates the geometry of the transition state and, consequently, the efficiency of the C-N bond formation.

Below is a table summarizing the performance of different catalyst types in related asymmetric pyrrolidine syntheses.

| Catalyst Type | Reaction | Key Finding | Enantiomeric Ratio (er) | Reference |

| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | Steric bulk on the catalyst is key for enantiodetermination. | Up to 87:13 | nih.gov |

| (R)-TCYP (CPA) | Intramolecular aza-Michael | Increased steric bulk around the aryl ring improves selectivity. | 80:20 | nih.gov |

| [TpₓCuL] | Intramolecular C-H Amination | Alkyl substituents on the Tp ligand improve conversions. | N/A (focus on yield) | nih.gov |

Reactivity of the Pyrrolidine Nitrogen Atom and Substituents

The chemical behavior of the this compound scaffold is largely defined by the reactivity of its constituent parts: the secondary amine nitrogen, the sterically demanding gem-dimethyl group, and the electronically active phenyl ring.

The pyrrolidine nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a potent nucleophile. youtube.com Its nucleophilicity is central to many functionalization reactions.

Nucleophilic Reactivity: The nitrogen atom can readily participate in reactions with a wide range of electrophiles. This includes alkylation, acylation, and arylation reactions to form N-substituted pyrrolidines. The nitrogen's nucleophilicity is also fundamental to its role in intramolecular cyclizations, such as the aza-Michael additions discussed previously, where it attacks an electrophilic carbon center. whiterose.ac.uk However, the steric hindrance imposed by the adjacent gem-dimethyl group at the C2 position can modulate this reactivity, potentially slowing reactions with bulky electrophiles compared to less substituted pyrrolidines.

Electrophilic Reactivity: The pyrrolidine scaffold itself does not possess inherent electrophilic centers. However, it can be converted into an electrophilic species. Protonation of the nitrogen atom by an acid creates a pyrrolidinium (B1226570) ion. Furthermore, functionalization of the nitrogen with a good leaving group can render the adjacent carbon atoms susceptible to nucleophilic attack, although this is less common for the core ring structure. More relevant is the reactivity of intermediates formed during synthesis; for example, the imine intermediate formed from cyclization of an amino-alkyne is electrophilic at the imine carbon and reacts with nucleophiles like cyanide. nih.gov

Beyond simple nucleophilic/electrophilic reactions, the pyrrolidine scaffold can be involved in more complex transformations.

Radical Processes: Radical reactions offer a distinct avenue for functionalization. As seen in certain synthesis methods, radical intermediates are key. nih.gov The C-H bonds on the pyrrolidine ring, particularly at the C5 position, can undergo radical abstraction. The resulting pyrrolidinyl radical could then be trapped by various radical acceptors. The phenyl group at the C3 position can influence the regioselectivity of such processes, potentially stabilizing an adjacent radical through resonance, although steric factors would also be significant. The gem-dimethyl group at C2 would sterically shield the C2-H bond from abstraction.

Pericyclic Reactions: While less common for direct functionalization of the saturated pyrrolidine ring, pericyclic reactions can be relevant in the context of unsaturated pyrrolidine derivatives. For example, a pyrrolidine-containing diene could undergo a Diels-Alder reaction. More pertinently, [2+3] cycloaddition reactions using azomethine ylides are a powerful method for constructing the pyrrolidine ring system itself, representing a type of pericyclic process.

V. Computational and Theoretical Chemistry Studies of 2,2 Dimethyl 3 Phenylpyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of a system. For a molecule like 2,2-Dimethyl-3-phenylpyrrolidine, DFT would typically be employed using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G**) to ensure reliable results. nih.govnih.govscirp.org

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible and the lowest energy conformation is found. nih.gov Comparing the calculated geometric parameters with experimental data, if available, serves as a validation of the computational model. nih.gov

Following optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The absence of any imaginary (negative) frequencies in the output confirms that the optimized structure is a true energy minimum. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 1: Illustrative Geometric Parameters for Optimization This table illustrates the types of parameters that would be determined through a DFT geometric optimization of this compound. Actual values would require specific calculations.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrrolidine ring) | (e.g., ~1.47 Å) |

| Bond Length | C-C (phenyl ring) | (e.g., ~1.39 Å) |

| Bond Angle | C-N-C (pyrrolidine ring) | (e.g., ~109°) |

| Dihedral Angle | H-C-C-H (defining ring pucker) | (Calculated Value) |

Analysis of the electronic structure provides deep insights into the molecule's reactivity and intermolecular interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.org For this compound, the HOMO is likely localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions of positive and negative potential. Red areas (negative potential) indicate electron-rich regions susceptible to electrophilic attack, while blue areas (positive potential) denote electron-poor regions prone to nucleophilic attack. scirp.org For this compound, the area around the nitrogen lone pair would be expected to be a region of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within a molecule. wisc.edu It provides information on the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. wisc.edu For instance, an NBO analysis could quantify the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds, providing insight into the molecule's electronic stability.

Table 2: Illustrative Frontier Orbital Data This table shows typical quantum chemical descriptors derived from a HOMO-LUMO analysis. Values are for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (e.g., -6.2 eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (e.g., -0.5 eV) |

| Energy Gap (ΔE) | ELUMO - EHOMO | (e.g., 5.7 eV) |

DFT calculations are widely used to predict various spectroscopic parameters beyond vibrational frequencies. For example, by calculating the magnetic shielding tensors of the nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted shifts are valuable for assigning signals in experimental NMR spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption wavelengths in UV-visible spectroscopy.

Molecular Modeling and Dynamics Simulations

While DFT is excellent for electronic properties, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time.

This compound has multiple rotatable bonds, particularly the bond connecting the phenyl group to the pyrrolidine (B122466) ring, and the pyrrolidine ring itself can adopt different puckered conformations. A conformational search is a computational procedure designed to find the various low-energy conformers of a molecule. nih.gov This is often done using molecular mechanics force fields, which are computationally less expensive than DFT. nih.gov The search generates a multitude of possible structures by systematically rotating bonds, followed by an energy minimization step for each structure to find the nearest local energy minimum. The resulting conformers can then be ranked by energy to identify the most stable and populated structures at a given temperature.

Computational methods can be used to model the mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. This involves locating the transition state, which is the high-energy saddle point on the reaction coordinate. arxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. arxiv.org Enhanced sampling techniques, such as metadynamics, can be coupled with molecular dynamics simulations to accelerate the simulation of rare events like chemical reactions and to map out the free energy landscape of the process. arxiv.org

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Extensive searches of scientific literature and chemical databases did not yield specific Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Selectivity Relationship (QSSR) studies focused solely on this compound. This is not uncommon for a single, specific chemical compound, as QSRR/QSSR studies typically require a data set of structurally related compounds to derive meaningful correlations between molecular descriptors and observed activities.

However, the principles of QSRR and QSSR are highly relevant to the class of compounds to which this compound belongs, namely substituted pyrrolidines, which are foundational scaffolds in organocatalysis. nih.govresearchgate.net These computational techniques are instrumental in understanding how structural modifications within a series of catalysts influence reaction rates (reactivity) and stereochemical outcomes (selectivity). nih.gov

In the context of pyrrolidine-based organocatalysts, a hypothetical QSSR study would involve synthesizing a library of derivatives of this compound. These derivatives would feature systematic variations in their structure, for instance, by altering the substituents on the phenyl ring or the pyrrolidine nitrogen. These catalysts would then be tested in a specific asymmetric reaction, and the enantiomeric excess (ee) or diastereomeric ratio (dr) would be measured as the response variable.

Subsequently, a wide range of molecular descriptors for each catalyst in the series would be calculated using computational chemistry methods. These descriptors can be categorized as follows:

Steric Descriptors: These quantify the size and shape of the catalyst, such as molecular volume, surface area, and specific steric parameters like Sterimol values (L, B1, B5), which describe the dimensions of a substituent.

Electronic Descriptors: These describe the electronic properties of the molecule, including dipole moment, partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), and Hammett constants (σ) for substituents on the phenyl ring, which quantify their electron-donating or -withdrawing nature.

Topological and 3D Descriptors: These encode information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is then built to correlate a subset of these descriptors with the observed selectivity.

A representative, albeit hypothetical, data table for a QSSR study on a series of catalysts derived from a pyrrolidine scaffold might look like this:

Table 1: Hypothetical QSSR Data for a Series of Pyrrolidine-Based Catalysts

| Catalyst ID | Substituent (R) | Log(er) | Sterimol L (Å) | Hammett σp | LUMO (eV) |

|---|---|---|---|---|---|

| 1 | H | 1.54 | 2.06 | 0.00 | -1.23 |

| 2 | 4-Me | 1.61 | 2.87 | -0.17 | -1.19 |

| 3 | 4-OMe | 1.68 | 3.98 | -0.27 | -1.15 |

| 4 | 4-Cl | 1.42 | 3.52 | 0.23 | -1.35 |

| 5 | 4-NO2 | 1.10 | 4.45 | 0.78 | -1.58 |

er = enantiomeric ratio

The resulting QSSR equation might take a form like:

log(er) = β₀ + β₁(Sterimol L) + β₂(Hammett σp) + β₃(LUMO)

Where β coefficients represent the weight of each descriptor's contribution to the selectivity. A statistically robust model, indicated by high values for the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), can then be used to predict the selectivity of new, unsynthesized catalyst structures and to gain mechanistic insights into the factors driving stereoselection. For example, a positive coefficient for a steric parameter might suggest that bulkier substituents enhance selectivity, while the sign of the coefficient for an electronic parameter could indicate whether electron-donating or -withdrawing groups are favorable.

While a specific QSRR/QSSR analysis for this compound is not available, the methodologies described are central to the rational design of new and more effective organocatalysts based on the privileged pyrrolidine scaffold. researchgate.netnih.gov

Vi. Strategic Applications and Material Science Relevance of 2,2 Dimethyl 3 Phenylpyrrolidine As a Synthetic Scaffold

Role as a Privileged Chemical Scaffold in Complex Molecule Construction

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new bioactive compounds. nih.govufrj.br The 2,2-Dimethyl-3-phenylpyrrolidine core, with its inherent stereochemistry and conformational rigidity, fits this description well. researchgate.net

Building Block for Advanced Synthetic Targets

The unique stereochemical features of this compound make it an invaluable building block for the synthesis of complex, biologically active molecules. Its rigid structure allows for precise control over the spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. hebmu.edu.cn For instance, the pyrrolidine (B122466) scaffold has been instrumental in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. nih.gov The defined stereochemistry of the pyrrolidine ring allows for the creation of inhibitors with high affinity and selectivity. nih.gov

Design and Synthesis of Chemically Diverse Analogues

The this compound scaffold provides a robust platform for the generation of diverse chemical libraries. By systematically modifying the substituents on the pyrrolidine ring and the phenyl group, chemists can create a wide array of analogues with distinct pharmacological profiles. This approach, known as diversity-oriented synthesis, is a powerful strategy for discovering new drug candidates. The ability to generate a multitude of analogues from a single, well-characterized scaffold accelerates the drug discovery process and increases the probability of identifying lead compounds with desirable properties.

Development of Chiral Ligands and Organocatalysts

The chirality inherent in the this compound scaffold makes it an excellent candidate for the development of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis.

Integration into Asymmetric Organocatalytic Systems

Asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze enantioselective reactions, has been revolutionized by the development of catalysts derived from chiral scaffolds like pyrrolidine. nih.gov The this compound core can be readily incorporated into various organocatalytic systems, where it plays a crucial role in controlling the stereochemical outcome of the reaction. nih.gov For example, chiral pyrrolidine-based catalysts have been successfully employed in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, yielding products with high enantiomeric excess. rsc.org

Table 1: Application of Chiral Pyrrolidine Organocatalysts

| Catalyst Type | Reaction | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|

| cis-2,5-disubstituted pyrrolidine | Michael addition of nitromethane to α,β-unsaturated aldehydes | up to 91 | >99 |

| cis-2,5-disubstituted pyrrolidine | Reaction of 2,4-hexadienal (B92074) with nitrostyrene | - | - |

Data sourced from a study on chiral cis-2,5-disubstituted pyrrolidine organocatalysts. rsc.org

Ligand Scaffolds for Transition Metal-Catalyzed Reactions

In addition to organocatalysis, chiral pyrrolidines are widely used as ligands in transition metal-catalyzed reactions. mdpi.comnih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the reaction. chiba-u.jpmdpi.comsciencedaily.com Ligands derived from this compound have been employed in a variety of transition metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve optimal catalytic performance for a specific reaction.

Applications in Material Science and Chemical Engineering

The unique properties of the this compound scaffold also lend themselves to applications in material science and chemical engineering. The rigid, well-defined structure of this scaffold can be exploited to create materials with specific and predictable properties. For instance, polymers incorporating this scaffold may exhibit enhanced thermal stability and specific optical properties. In chemical engineering, immobilized catalysts and ligands based on this scaffold can be used in continuous flow reactors, offering advantages in terms of catalyst recovery and reuse. While still an emerging area, the potential for using this compound and its derivatives in the design of new functional materials and chemical processes is significant.

Incorporation into Functional Polymers and Hybrid Materials

There is no available research data demonstrating the incorporation of this compound into functional polymers or hybrid materials. The synthesis of polymers often involves the polymerization of monomers containing specific functional groups. For this compound to be used in this context, it would likely need to be chemically modified to introduce a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. Subsequently, this modified monomer could be copolymerized with other monomers to impart specific properties, such as thermal stability, chirality, or altered solubility, to the resulting polymer.

Similarly, the creation of hybrid materials involves the integration of organic and inorganic components. The pyrrolidine scaffold could potentially be grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides to create functional hybrid systems. However, no studies detailing such modifications with this compound have been found.

Table 1: Hypothetical Functional Polymers Derived from a Modified this compound Monomer

| Polymer Type | Potential Monomer | Hypothetical Properties and Applications |

| Chiral Polymer | N-acryloyl-2,2-dimethyl-3-phenylpyrrolidine | Could be used as a chiral stationary phase in chromatography for enantiomeric separations. |

| pH-Responsive Polymer | Copolymer of N-vinyl-2,2-dimethyl-3-phenylpyrrolidine and a hydrophilic monomer | The pyrrolidine nitrogen could be protonated at low pH, leading to changes in polymer conformation and solubility, with potential applications in drug delivery. |

Note: The information in this table is hypothetical and not based on published research findings.

Scaffolding for Non-Biological Supramolecular Assemblies

The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces, to construct well-defined, higher-order structures. The structural elements of this compound—the secondary amine capable of hydrogen bonding and the phenyl group capable of pi-stacking—make it a candidate for designing molecules that can self-assemble into non-biological supramolecular structures.

For instance, derivatization of the pyrrolidine nitrogen with groups that can participate in specific and directional interactions could lead to the formation of gels, liquid crystals, or other organized assemblies. The chirality of the scaffold could also be exploited to induce a specific handedness in the resulting supramolecular structure.

Table 2: Potential Supramolecular Assemblies Based on this compound Derivatives

| Assembly Type | Molecular Design Principle | Potential Function |

| Organogel | Attachment of long alkyl chains to the pyrrolidine nitrogen to promote self-assembly through van der Waals interactions and hydrogen bonding. | Formation of a fibrous network capable of immobilizing solvents. |

| Chiral Sensor | Functionalization with a chromophore or fluorophore that can interact with chiral analytes, leading to a detectable change in the supramolecular assembly's optical properties. | Enantioselective sensing of small molecules. |

Note: The information in this table is speculative and not supported by direct experimental evidence from the scientific literature.

Q & A

Q. Q1. What are the common synthetic routes for 2,2-Dimethyl-3-phenylpyrrolidine, and how are reaction conditions optimized?

A1. The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, pyrrolidine precursors are reacted with substituted phenyl groups under basic conditions (e.g., NaH or K₂CO₃) to introduce the dimethyl and phenyl moieties . Optimization involves:

- Temperature control : Mild conditions (0–25°C) prevent degradation of sensitive groups like trifluoromethyl .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in arylations .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene/EtOH mixtures stabilize boronic acid intermediates .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

A2. Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl (δ 1.2–1.5 ppm) and phenyl protons (δ 7.2–7.5 ppm). Chiral centers are resolved using 2D NOESY .

- HPLC-MS : Purity (>97%) and molecular weight verification (e.g., [M+H]⁺ at m/z 202.2) .

- X-ray crystallography : Resolves stereochemistry for enantiopure derivatives .

Advanced Methodological Challenges

Q. Q3. How can enantioselective synthesis of this compound be achieved?

A3. Chiral resolution methods include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to direct stereochemistry during cyclization .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers in racemic mixtures .

- Asymmetric catalysis : Chiral Pd complexes enable enantioselective C–H activation in pyrrolidine ring formation .

Q. Q4. What strategies address low yields in large-scale synthesis?

A4. Yield optimization involves:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 120°C for 30 mins vs. 24 hrs conventionally) .

- Flow chemistry : Continuous processes minimize side reactions and improve reproducibility .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent undesired dimerization during amine coupling .

Pharmacological and Biological Studies

Q. Q5. What in vitro assays are used to screen this compound for bioactivity?

A5. Common assays include:

- Receptor binding : Radioligand displacement (e.g., 5-HT₃ or NMDA receptors) quantifies affinity (IC₅₀) .

- Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase) measure inhibition kinetics (kcat/Ki) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells determine IC₅₀ values for therapeutic index calculation .

Q. Q6. How are in vivo pharmacokinetic properties evaluated?

A6. Methodologies include:

- Rodent models : Oral bioavailability (%F) and half-life (t½) are assessed via LC-MS/MS plasma analysis .

- BBB permeability : Brain-to-plasma ratio measurements using microdialysis in Sprague-Dawley rats .

- Metabolite profiling : UPLC-QTOF identifies Phase I/II metabolites in urine and bile .

Data Contradictions and Reproducibility

Q. Q7. How can researchers reconcile conflicting biological activity data across studies?

A7. Key steps:

- Assay standardization : Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase) .

- Structural verification : Confirm compound identity via COA (e.g., >97% purity) and counterion analysis (HCl vs. freebase) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .

Q. Q8. Why do enantiomers of this compound show divergent pharmacological profiles?

A8. Stereochemistry impacts:

- Receptor fit : (R)-enantiomers may exhibit higher 5-HT₃ affinity due to complementary hydrogen bonding .

- Metabolic stability : CYP450 isoforms (e.g., CYP2D6) preferentially oxidize specific enantiomers, altering half-life .

Safety and Handling Protocols

Q. Q9. What safety precautions are required for handling this compound derivatives?

A9. Essential protocols:

- PPE : Nitrile gloves, lab coats, and fume hoods mitigate dermal/ocular exposure .

- Waste disposal : Halogenated byproducts (e.g., Cl⁻) require neutralization before aqueous disposal .

- Acute toxicity management : Administer activated charcoal (2 g/kg) for accidental ingestion .

Comparative Analysis and SAR Studies

Q. Q10. How do substituents on the phenyl ring affect biological activity?

A10. Key SAR trends:

- Electron-withdrawing groups (e.g., -CF₃) : Enhance receptor binding via hydrophobic interactions (ΔG = −3.2 kcal/mol) .

- Ortho-substituents : Steric hindrance reduces off-target effects (e.g., 10-fold selectivity for 5-HT₃ over α₁-adrenergic receptors) .

- Polar groups (e.g., -OH) : Improve solubility but reduce BBB penetration (logP < 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.